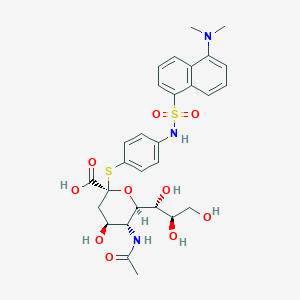

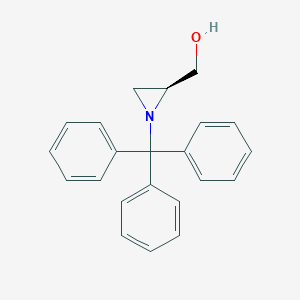

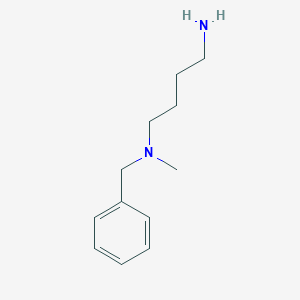

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

概要

説明

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. For example, acetate can undergo a variety of reactions, including reduction and formation of chelates .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and can be determined using various analytical techniques .科学的研究の応用

Biomass Conversion

This compound plays a significant role in the modification of cellulose for biomass conversion. It’s involved in the synthesis of cellulose derivatives that are crucial for producing biofuels and biodegradable materials. The acetate group in the compound can act as a leaving group in reactions, facilitating the formation of cellulose esters which are essential in biomass conversion processes .

Green Chemistry in Polymer Science

In the realm of green chemistry, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate is utilized to create polymers with enhanced physical properties. Its structure allows for the introduction of phenyl groups into polymer chains, which can increase the material’s strength and thermal stability. This is particularly beneficial in developing sustainable materials that can replace conventional plastics .

Energy Storage Applications

The compound’s acetate moiety is structurally similar to those in acetate-based ionic liquids, which have been explored for their potential in energy storage applications. These ionic liquids exhibit excellent solubility and electrochemical stability, making them suitable as electrolytes in batteries and supercapacitors .

Petrochemical Industry

In the petrochemical field, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be involved in catalysis and as a solvent. Its phenyl groups can interact with various petrochemicals to enhance reaction rates and selectivity. Additionally, its solvent properties can be harnessed in the purification and separation processes within the industry .

Medical Applications

The compound’s ability to modify cellulose makes it valuable in medical applications. Modified cellulose can be used to create biocompatible materials for drug delivery systems, wound dressings, and tissue engineering scaffolds. The phenyl groups can also impart antimicrobial properties, which are beneficial in medical textiles .

Environmental Remediation

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be used to synthesize materials for environmental remediation, such as filters and adsorbents. These materials can remove pollutants from water and air, thanks to the compound’s ability to introduce functional groups that bind to contaminants .

Food Packaging

The compound’s role in creating modified cellulose is also applicable in food packaging. It can help produce biodegradable and sustainable packaging materials that reduce environmental impact. The phenyl groups can add rigidity and barrier properties to packaging, extending the shelf life of food products .

Electronics

In electronics, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be used to develop conductive polymers. The phenyl groups can enhance the conductivity of polymers, making them suitable for use in electronic devices, sensors, and flexible circuits .

作用機序

Mode of Action

It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.

Biochemical Pathways

Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

CAS RN |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-2-Hydroxy-1,2,2-triphenylethyl acetate useful for stereoselective aldol reactions?

A: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be doubly deprotonated to form a chiral enolate. This enolate reacts with aldehydes in a highly diastereoselective manner, meaning it preferentially forms one stereoisomer of the aldol product over others. This control arises from the steric bulk of the triphenylmethyl group, which influences the approach of the aldehyde during the reaction. [, ]

Q2: What factors influence the diastereoselectivity of aldol reactions using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A2: Research shows that several factors affect the diastereomeric ratio of the aldol products. These include:

- Enolate Gegenion: The metal cation used to form the enolate (e.g., lithium, magnesium) significantly impacts selectivity. Magnesium enolates generally lead to higher diastereoselectivity. []

- Reaction Temperature: Lower temperatures often favor higher diastereoselectivity. []

- Aldehyde Structure: The steric and electronic properties of the aldehyde itself can affect selectivity. Research on the addition of (S)-HYTRA to various substituted aromatic aldehydes showed a dependence of the diastereoselectivity on the nature and position of the substituents. []

Q3: How is the chiral auxiliary removed after the aldol reaction?

A: The (S)-2-Hydroxy-1,2,2-triphenylethyl acetate auxiliary is cleaved from the aldol product via basic hydrolysis. This step is typically high yielding and regenerates the chiral auxiliary, (S)-triphenylglycol, which can be recycled for further use. []

Q4: Were any unusual observations made during the research on (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A: Interestingly, the researchers observed unusual rearrangements in the mass spectra of (S)-triphenylglycol and several of its ester derivatives, including (S)-2-Hydroxy-1,2,2-triphenylethyl acetate itself. [] While the exact nature of these rearrangements isn't fully detailed in the provided abstracts, it highlights the importance of careful analysis and interpretation of spectroscopic data in organic synthesis.

Q5: What are the limitations of using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate as a chiral auxiliary?

A: While (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can achieve high diastereoselectivity in aldol reactions, limitations exist. The effectiveness of reagent control can vary depending on the specific aldehyde used. In some cases, the inherent chirality of the aldehyde might compete with the influence of the auxiliary, leading to lower diastereoselectivity than desired. [] Further research and optimization may be required to achieve desired outcomes with specific substrates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)